{2-[(2-chlorobenzyl)oxy]phenyl}[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone
Description
Properties
IUPAC Name |
[2-[(2-chlorophenyl)methoxy]phenyl]-[1-(4-methylphenyl)pyrazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-17-10-12-20(13-11-17)27-15-19(14-26-27)24(28)21-7-3-5-9-23(21)29-16-18-6-2-4-8-22(18)25/h2-15H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJNHVFKXCJRCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=CC=CC=C3OCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound {2-[(2-chlorobenzyl)oxy]phenyl}[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone , also known by its various synonyms and identifiers, has garnered attention in recent research for its potential biological activities. This article aims to synthesize existing knowledge regarding its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 357.8 g/mol. The structure includes a pyrazole ring, which is known for its biological significance, particularly in medicinal chemistry.
Identifiers
- CAS Number : 512165-96-7
- PubChem CID : 11710166
- SMILES :
COC(=O)NC1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related pyrazole derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective |
Anticancer Activity
The compound has also been evaluated for anticancer properties. Pyrazole derivatives have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies suggest that the compound may target specific oncogenic pathways.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of related compounds, the derivative demonstrated significant inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL. The study highlighted the importance of the chlorobenzyl group in enhancing antibacterial activity.
Study 2: Anticancer Mechanism Investigation
A recent investigation into the anticancer mechanisms revealed that the compound induced apoptosis in human cancer cell lines through activation of caspase pathways. The study utilized flow cytometry to assess cell viability and apoptosis rates.
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Interaction : It potentially interacts with various receptors, modulating signaling pathways that lead to therapeutic effects.
- Oxidative Stress Induction : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to oxidative stress in target cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The following table summarizes key structural differences and similarities between the target compound and its analogs:
| Compound Name (CAS/Reference) | Pyrazole Substituents | Aryl Groups | Functional Groups/Modifications | Evidence Source |
|---|---|---|---|---|
| Target Compound | 1-(4-Methylphenyl) | 2-[(2-Chlorobenzyl)oxy]phenyl | Chlorobenzyloxy, methylphenyl | - |
| (4-Chloro-phenyl)[...]methanone (PMID: 21579120) | 1-(4-Methoxy-phenyl), 3-(5-nitro-2-furyl) | 4-Chloro-phenyl | Nitrofuryl, methoxyphenyl | |
| Pyrazolynate (CAS 365400-11-9) | 1,3-Dimethyl, 5-sulfonyloxy | 2,4-Dichlorophenyl | Sulfonyloxy, dimethylpyrazole | |
| 1-(4-Chlorophenyl)...methanone | 5-Hydroxy, 3-phenyl | Thiophen-2-yl, 4-chlorophenyl | Hydroxy, thiophene acyl | |
| (3-{2-[(4-Chlorobenzyl)oxy]phenyl}...methanone (CAS 477713-38-5) | 1-(4-Chlorophenyl) | 2-[(4-Chlorobenzyl)oxy]phenyl | Dichlorophenyl, chlorobenzyloxy |
Key Observations :
- Chlorinated Aryl Groups : The target compound and analogs (e.g., ) share chlorinated aryl rings, which enhance lipophilicity and influence receptor binding.
- Oxygenated Substituents : The 2-chlorobenzyloxy group in the target compound contrasts with sulfonyloxy (), methoxy (), or nitro-furyl () groups in analogs, affecting solubility and metabolic stability.
- Pyrazole Modifications : Methyl or dimethyl groups (e.g., ) on the pyrazole ring may reduce steric hindrance compared to bulkier substituents like thiophene ().
Agrochemical Use
Physicochemical Properties
- Crystallography: Analogs like (4-chloro-phenyl)[...]methanone () and [1-(4-chlorophenyl)...]pyrazol-3(2H)-one () form stable monoclinic crystals (P21/c space group), suggesting that the target compound may also crystallize efficiently, aiding purification.
- Thermal Stability : Pyrazolynate () decomposes above 245°C, while hydroxy-substituted pyrazoles () exhibit lower melting points (~201°C). The target compound’s methylphenyl group may enhance thermal stability relative to hydroxy analogs.
Q & A
Q. Basic Research Focus
- Data collection : Use monoclinic systems (e.g., space group P2₁/c) with cell parameters a ≈ 6.07 Å, b ≈ 18.69 Å, c ≈ 14.97 Å, and β ≈ 91.56° for analogous pyrazolone derivatives .
- Refinement challenges : Address twinning, high thermal motion in flexible substituents (e.g., chlorobenzyl groups), and partial occupancy using SHELXL .
- Validation : Check R-factor convergence (target < 0.05) and validate hydrogen bonding networks (e.g., O–H···N interactions) .
What analytical techniques are recommended for purity assessment and structural elucidation?
Q. Basic Research Focus
- Purity : HPLC with UV detection (λ = 254 nm) and comparison against known impurities like (4-chlorophenyl)(4-hydroxyphenyl)methanone .
- Structural confirmation :
How do substituents on the pyrazole ring influence biological activity, and what assays evaluate this?
Q. Advanced Research Focus
- Substituent effects : Electron-withdrawing groups (e.g., -Cl) enhance receptor binding affinity, while bulky groups (e.g., -CH₃) may reduce solubility .
- Assays :
- In vitro enzyme inhibition : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence polarization.
- Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .
- Receptor binding : Radioligand displacement assays for muscarinic acetylcholine receptors .
How can discrepancies between experimental and computational NMR data be reconciled?
Q. Advanced Research Focus
- Root causes : Solvent effects (DMSO vs. gas-phase calculations), conformational flexibility, or incorrect DFT functional selection.
- Strategies :
What key considerations apply to stability studies under varying storage conditions?
Q. Advanced Research Focus
- Conditions : Test thermal stability (25–40°C), humidity (40–75% RH), and photolytic degradation (ICH Q1B guidelines).
- Analytical endpoints : Monitor degradation products (e.g., hydrolyzed ketone or oxidized pyrazole) via LC-MS .
- Recommendations : Store in amber vials at -20°C with desiccants to prevent hydrolysis of the chlorobenzyl ether group .
What methodological approaches address solubility challenges in aqueous media?
Q. Advanced Research Focus
- Co-solvents : Use DMSO (up to 5% v/v) or ethanol for in vitro assays, ensuring compatibility with biological systems .
- Surfactants : Incorporate polysorbate-80 (0.01–0.1% w/v) to stabilize colloidal dispersions.
- Cyclodextrins : Employ β-cyclodextrin (10–20 mM) to enhance solubility via host-guest encapsulation .
How can tautomerism in pyrazole derivatives impact reactivity or bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
